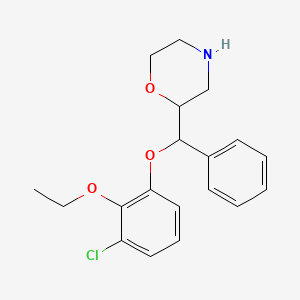![molecular formula C27H29ClN2O4 B10793396 17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-chloro)benzamido]morphinan](/img/structure/B10793396.png)
17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-chloro)benzamido]morphinan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan is a synthetic compound that belongs to the morphinan class of opioids. This compound is known for its potential applications in medicinal chemistry, particularly in the development of opioid receptor ligands. It has been studied for its interactions with various opioid receptors, including the mu (MOR) and kappa (KOR) opioid receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan involves multiple steps, starting from the basic morphinan structureThe reaction conditions typically involve the use of reagents such as hydrogen peroxide (H2O2), acetic acid (HOAc), and trimethylsilyl chloride (TMSCl) in solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and trimethylsilyl chloride (TMSCl) for substitution reactions. The reactions are typically carried out in solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield reduced morphinan analogs .
Scientific Research Applications
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various opioid receptor ligands.
Biology: The compound is studied for its interactions with opioid receptors and its potential effects on cellular signaling pathways.
Industry: The compound can be used in the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs)
Mechanism of Action
The mechanism of action of 17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan involves its interaction with opioid receptors, particularly the mu (MOR) and kappa (KOR) opioid receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including analgesia, sedation, and modulation of gastrointestinal motility .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: A well-known opioid receptor antagonist with similar structural features.
Naloxone: Another opioid receptor antagonist used to reverse opioid overdose.
Buprenorphine: A partial agonist at the mu opioid receptor with applications in pain management and opioid addiction treatment
Uniqueness
17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4’-chloro)benzamido]morphinan is unique due to its specific structural modifications, which confer distinct pharmacological properties. The presence of the cyclopropylmethyl group and the 4’-chloro benzamido group enhances its selectivity and potency at opioid receptors, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C27H29ClN2O4 |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
4-chloro-N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]benzamide |
InChI |
InChI=1S/C27H29ClN2O4/c28-18-6-3-16(4-7-18)25(32)29-19-9-10-27(33)21-13-17-5-8-20(31)23-22(17)26(27,24(19)34-23)11-12-30(21)14-15-1-2-15/h3-8,15,19,21,24,31,33H,1-2,9-14H2,(H,29,32) |
InChI Key |
TXKIESIEWNDVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CC=C(C=C7)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-yl)(piperidin-1-yl)methanone](/img/structure/B10793321.png)
![(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-yl)(morpholino)methanone](/img/structure/B10793334.png)
![4-(2-(2,4-Dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)benzo[d][1,3]dioxol-5-ylsulfonyl)morpholine](/img/structure/B10793342.png)
![1-(2,2-Bis(2,4-difluorophenyl)-6-fluorobenzo[d][1,3]dioxol-5-ylsulfonyl)-4,4-difluoropiperidine](/img/structure/B10793350.png)
![4-[6-Fluoro-2,2-bis-(4-fluoro-phenyl)-benzo[1,3]dioxol-5-ylmethyl]-morpholine](/img/structure/B10793351.png)
![(6-Chloro-2,2-diphenyl-benzo[1,3]dioxol-5-yl)-morpholin-4-yl-methanone](/img/structure/B10793355.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3',4'-dichloro)benzamido]morphinan](/img/structure/B10793379.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-hydroxy)benzamido]morphinan](/img/structure/B10793380.png)
![17-cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-(D-glucopyranosyl)acetamido]morphinan](/img/structure/B10793382.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-methoxy)benzamido]morphinan](/img/structure/B10793386.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(4'-amino)benzamido]morphinan](/img/structure/B10793389.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-[(3'-dimethylamino)benzamido]morphinan](/img/structure/B10793394.png)
![17-Cyclopropylmethyl-3,14-beta-dihydroxy-4,5-alpha-epoxy-6-beta-[(3'-nitro)benzamido]morphinan](/img/structure/B10793397.png)

